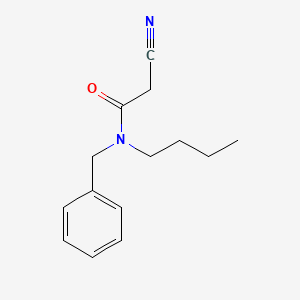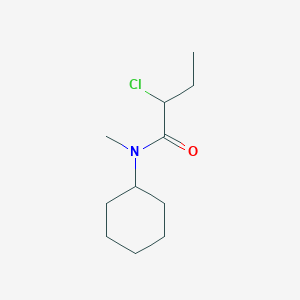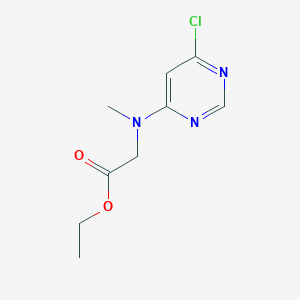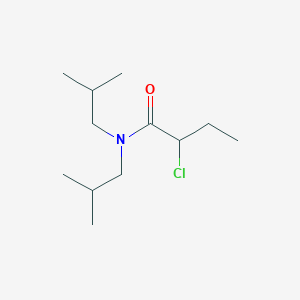
Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate is characterized by a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyridazine and its related compounds have been noted for their reactions, synthetic, and effective biological importance .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of pyridazine and its derivatives, including compounds structurally related to Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate, has been extensively studied. For instance, Farag, Kheder, and Mabkhot (2008) explored the synthesis of new pyrimidine derivatives using a base compound that shares a similar synthesis pathway to this compound. Their work demonstrated the antimicrobial potential of these compounds, highlighting their relevance in medicinal chemistry and drug development Farag, A., Kheder, N. A., & Mabkhot, Y. (2008).
Applications in Corrosion Inhibition
A study by Ghazoui et al. (2017) investigated the corrosion inhibition properties of a derivative of pyridazine on mild steel in hydrochloric acid solution. This research indicates that compounds structurally similar to this compound can serve as effective corrosion inhibitors, showcasing their importance in industrial applications Ghazoui, A., Benchat, N., El-hajjaji, F., et al. (2017).
Antioxidant Activity
Zaki et al. (2017) conducted research on the synthesis and antioxidant activity of selenolo[2,3-b]pyridine derivatives, showcasing the potential of pyridazine-related compounds in oxidative stress mitigation. Although not directly related to this compound, this study provides insights into the broader applications of pyridazine derivatives in combating oxidative damage Zaki, R., Kamal El‐Dean, A. K., Mickey, J. A., et al. (2017).
Herbicidal Activities
Xu et al. (2008) explored the synthesis and herbicidal activities of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Their findings indicate the potential agricultural applications of pyridazine derivatives, underscoring their utility in the development of new herbicides Xu, H., Hu, X.-H., Zou, X.-m., et al. (2008).
Eigenschaften
IUPAC Name |
ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-7-12(15-14-11)16-8-4-5-10(2)9-16/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMBUFKGGJNJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)

![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)



![4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1493257.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493259.png)



![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493267.png)


